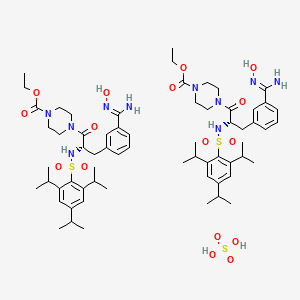![molecular formula C23H16F3N3O2S B13126806 4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)
4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyridine ring, a trifluoromethyl group, and a sulfonyl group, which contribute to its distinct chemical properties.
準備方法
The synthesis of 4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired product in good to excellent yields.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the pyridine ring allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Cycloaddition: As mentioned earlier, cycloaddition reactions are a key part of its synthesis.
科学的研究の応用
4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, enhances its binding affinity and stability, making it a potent inhibitor or activator in biochemical pathways. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
類似化合物との比較
Similar compounds include other pyridine derivatives and sulfonyl-containing molecules. For example:
4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline: stands out due to its trifluoromethyl group, which imparts unique electronic properties.
Trifluoromethyl phenyl sulfone: Used in similar applications but lacks the pyridine ring, making it less versatile in certain reactions.
Pyridine derivatives: While they share the pyridine ring, they may not have the same reactivity or stability due to the absence of the trifluoromethyl and sulfonyl groups.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific disciplines, offering distinct advantages over similar molecules.
特性
分子式 |
C23H16F3N3O2S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
4-pyridin-3-yl-5-[3-(trifluoromethyl)phenyl]sulfonyl-4H-pyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C23H16F3N3O2S/c24-23(25,26)17-7-3-8-18(14-17)32(30,31)29-20-10-2-1-9-19(20)28-13-5-11-21(28)22(29)16-6-4-12-27-15-16/h1-15,22H |
InChIキー |
UAZQZAONUXSURN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N3C=CC=C3C(N2S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)





